1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one is a bicyclic compound belonging to the class of benzazonines. It is characterized by a hexahydro structure fused with a benzene ring and contains a carbonyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.
The compound can be synthesized from various precursors through several chemical reactions. Research articles have documented its synthesis and analysis, providing insights into its structural and functional properties. Notably, the synthesis often involves cyclization reactions that yield the desired hexahydro-benzazonine framework.
1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one is classified as an organic heterocyclic compound. Its structure includes nitrogen in the ring system, which influences its reactivity and biological properties. The compound is part of a broader category of benzazonines that exhibit diverse pharmacological activities.
The synthesis of 1,3,4,5,6,7-hexahydro-1-benzazonin-2-one typically involves cyclization reactions of suitable precursors. Common methods include:
For example, one synthetic route involves heating a hydrazone derivative in pyridine for several hours until complete conversion is achieved. The reaction can be monitored using thin-layer chromatography (TLC), and the product is purified through recrystallization from appropriate solvents .
The molecular structure of 1,3,4,5,6,7-hexahydro-1-benzazonin-2-one consists of a bicyclic framework featuring:
The molecular formula is with a molecular weight of approximately 175.23 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm its structure .
1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one can undergo various chemical reactions typical for heterocycles:
For instance, reactions involving this compound can be optimized by varying conditions such as temperature and solvent choice to enhance yields and selectivity .
The mechanism by which 1,3,4,5,6,7-hexahydro-1-benzazonin-2-one exerts its biological effects often involves interactions at the molecular level with specific enzymes or receptors.
Research indicates that derivatives of this compound may exhibit inhibitory activity against specific enzymes like inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses . The precise mechanism can involve competitive inhibition or allosteric modulation depending on structural variations.
1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one is stable under standard laboratory conditions but may be sensitive to strong acids or bases. It exhibits typical reactivity associated with carbonyl-containing compounds.
Relevant data from studies indicate that it can participate in various chemical transformations while maintaining structural integrity under mild conditions .
This compound has potential applications in medicinal chemistry due to its biological activity. Its derivatives are being explored for:
Research continues to explore its efficacy and safety profiles in various biological systems .
The isolation and structural characterization of the benzazonine scaffold—a nine-membered benzannulated nitrogen heterocycle—represent a significant milestone in mid-20th-century alkaloid chemistry. Early research focused on simplifying complex opioid frameworks while retaining bioactivity. The foundational work emerged from systematic efforts to synthesize constrained heterocycles mimicking morphinan alkaloids' analgesic properties. In 1975, the first practical synthesis of 2,3,4,5,6,7-hexahydro-1,6-methano-1H-3-benzazonine derivatives was achieved via a multi-step route starting from 7-methoxy-α-tetralone. This yielded 10-methoxy- and 10-hydroxy-3-methyl-substituted analogs, establishing the scaffold’s accessibility and relevance to opioid receptor targeting [1].
The structural evolution progressed through systematic ring-size variations:
Table 1: Structural and Activity Comparison of Benzannulated Nitrogen Heterocycles
| Core Structure | Ring Size | Key Derivatives | Synthetic Accessibility | Bioactivity Notes |
|---|---|---|---|---|
| Benzazocine | 8-membered | 2'-Hydroxy-1,6-methano-2-benzazocine | Moderate | Low analgesic potency in hot-plate assays [3] |
| Benzazonine | 9-membered | 10-Hydroxy-3-methyl-1H-3-benzazonine | High (7 steps from tetralone) | Comparable to codeine [1] |
| Benzazecine | 10-membered | 1,2,3,4,5,6-Hexahydro-1-benzazecine | Low (limited yield) | Underexplored [2] |
Synthetic innovations were pivotal. The Hungarian research group led by Sándor Makleit and Rezső Bognár developed nomenclature and stereochemical rules for such fused heterocycles, enabling precise communication of benzazonine configurations. Their work on Kabay’s morphine extraction technology indirectly accelerated semisynthetic routes to benzazonines by providing abundant thebaine and codeine precursors for ring-expansion reactions [5]. Later, the Mitsunobu reaction facilitated stereoselective 6β-aminomorphinan syntheses, which informed analogous strategies for benzazonine functionalization [5].
Benzazonine research profoundly influenced heterocyclic chemistry by demonstrating the pharmacophoric versatility of medium-sized nitrogenous scaffolds. The core’s ability to accommodate diverse substituents at C-3, C-10, and the lactam nitrogen (in the case of 1-benzazonin-2-one) enabled structure-activity relationship (SAR) studies unattainable with rigid morphinans:
Table 2: Impact of Benzazonine Derivatives on Opioid Scaffold Exploration
| Innovation | Benzomorphan Context | Benzazonine Contribution | Scientific Impact |
|---|---|---|---|
| Conformational Control | Rigid 6,7-benzomorphans with fixed chair conformations | Tunable boat-chair transitions via 1,6-methano bridge | Validated "conformational selection" in opioid receptor binding [7] |
| Lactam Integration | Rare in 8-membered benzazocines | 1-benzazonin-2-one as stable enolizable lactam | Enabled peptide-heterocycle hybrid drug design [4] |
| Bioisosteric Replacement | Thiophene analogs in benzocyclo-octenes | Synthesis of 7,10-methanocyclo-octa[b][1]benzothiophene | Expanded heteroatom diversity in scaffold design [7] |
Additionally, benzazonines served as precursors to neuroactive agents beyond analgesics. For example, cyclic amino acid compounds derived from hexahydrobenzazoninone scaffolds were patented as β-amyloid peptide inhibitors, illustrating applications in neurodegenerative disease research. Their capacity to mimic peptide turn geometries leveraged the scaffold’s medium-ring flexibility [4] [6].
The synthesis of 1-benzazonin-2-one derivatives further exemplified scaffold versatility. By incorporating a hydrolytically stable lactam moiety, researchers accessed compounds bridging alkaloid and peptide pharmacology. This innovation directly informed later work on benzocyclo-octene acetamides (e.g., syn-11-acetamido-5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octene), which were evaluated as selective κ-opioid agonists [7]. The benzazonine core thus established a design paradigm for balancing conformational freedom, synthetic tractability, and targeted bioactivity in heterocyclic drug discovery.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1